Ethyl 1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate
Description
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
ethyl 1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C12H14N2O2/c1-4-16-12(15)10-5-11-9(3)13-8(2)6-14(11)7-10/h5-7H,4H2,1-3H3 |
InChI Key |
NMEOIDIARHFCOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(N=C(C2=C1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate can be achieved through various methods. One common approach involves the reaction of N-alkylpyrrole with hydrazine hydrate. This method displays intramolecular heterocyclization of different N-substituted pyrroles with the carbonyl unit . Another method involves the cross-coupling of pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the transition-metal-free strategy described above can be adapted for large-scale synthesis, ensuring efficient production with high yields .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethyl 1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial, antiviral, and antifungal properties.
Medicine: Investigated for its antitumor and anti-inflammatory activities.
Mechanism of Action
The exact mechanism of action of ethyl 1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, including kinase inhibition and modulation of oxidative stress pathways . Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of Ethyl 1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate to related heterocyclic esters are summarized below, with key differentiating factors highlighted.
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Differences :
- Pyrazine (target compound) vs. pyrimidine (e.g., Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate) alters electronic properties and hydrogen-bonding capacity .
- Saturated analogs (e.g., Methyl 8-phenyl-1,2,3,4-tetrahydropyrrolo...-carboxylate) exhibit reduced aromaticity, impacting reactivity .
Substituent Effects :
- Ethyl carboxylate enhances solubility in organic solvents compared to methyl esters .
- Halogens (e.g., chlorine in 7-chloro-1-methylpyrrolo...) increase molecular weight and electrophilicity, favoring nucleophilic substitution .
- Boronate esters (e.g., 1,3-dimethyl-7-dioxaborolane) enable cross-coupling reactions, expanding synthetic utility .
Synthetic Yields and Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
